molecular formula C21H26O10 B13395123 Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No.: B13395123
M. Wt: 438.4 g/mol
InChI Key: XDMACMMTPGFUCZ-UHFFFAOYSA-N
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Description

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate derivative that has garnered significant interest in various scientific fields. This compound is known for its role in the synthesis of more complex molecules and its utility in biochemical research. Its structure consists of a glucopyranoside backbone with acetyl groups at the 2, 3, 4, and 6 positions, and a benzyl group attached to the anomeric carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of benzyl b-D-glucopyranoside. The process begins with the protection of the hydroxyl groups on the glucopyranoside using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols.

Scientific Research Applications

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate metabolism and enzyme activity.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in drug delivery systems.

    Industry: The compound is utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets. The acetyl groups enhance the compound’s stability and solubility, facilitating its incorporation into various biochemical pathways. The benzyl group provides a hydrophobic moiety that can interact with lipid membranes, aiding in drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to its combination of acetyl and benzyl groups, which confer specific chemical properties that are advantageous in various applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMACMMTPGFUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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